Superior Catalytic Activity in CO2-Epoxide Coupling vs. Trivalent Antimony Compounds
In the catalytic coupling of carbon dioxide with epoxides to form cyclic carbonates, pentavalent organoantimony compounds, specifically triphenylantimony dibromide (Ph₃SbBr₂) and tetraphenylstibonium bromide, demonstrate significantly higher catalytic activity compared to their trivalent counterparts [1]. This study establishes that the Sb(V) oxidation state is a critical determinant of catalytic efficacy in this transformation.
| Evidence Dimension | Catalytic Activity |
|---|---|
| Target Compound Data | Active catalyst |
| Comparator Or Baseline | Trivalent organoantimony compounds (e.g., Ph₃Sb) |
| Quantified Difference | Pentavalent compounds are 'more active catalysts' than trivalent compounds (qualitative assessment). |
| Conditions | Reaction of CO₂ with epoxides (propylene oxide, styrene oxide) under unspecified conditions. |
Why This Matters
This class-level distinction ensures that researchers requiring an active catalyst for CO₂-epoxide coupling must select a pentavalent antimony source like Ph₃SbBr₂ rather than a trivalent one, which would show inferior performance.
- [1] Ninagawa, A., Matsuda, H., & Nomura, R. (1980). Synthesis of Cyclic Carbonates from Carbon Dioxide and Epoxides in the Presence of Organoantimony Compounds as Novel Catalysts. The Journal of Organic Chemistry, 45(19), 3735–3738. View Source
